molecular formula C24H19NO5 B11989474 2-[(3-Hydroxynaphthalen-2-yl)formamido]ethyl 4-hydroxynaphthalene-2-carboxylate

2-[(3-Hydroxynaphthalen-2-yl)formamido]ethyl 4-hydroxynaphthalene-2-carboxylate

Katalognummer: B11989474
Molekulargewicht: 401.4 g/mol
InChI-Schlüssel: ATLJKRHQLJXLGO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-HO-NAPHTHALENE-2-CARBOXYLIC ACID 2((3-HO-NAPHTHALENE-2-CARBONYL)AMINO)ET ESTER is a complex organic compound with the molecular formula C24H19NO5 and a molecular weight of 401.423 g/mol . This compound is part of a class of aromatic carboxylic acids and esters, which are known for their diverse applications in various fields of science and industry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-HO-NAPHTHALENE-2-CARBOXYLIC ACID 2((3-HO-NAPHTHALENE-2-CARBONYL)AMINO)ET ESTER typically involves the reaction of naphthalene derivatives with specific reagents under controlled conditions. One common method includes the reaction of naphthalene with carbon tetrachloride and alcohols in the presence of iron catalysts . The reaction conditions, such as temperature and concentration of reactants, are optimized to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods but with enhanced efficiency and yield. The use of continuous flow reactors and advanced catalytic systems can improve the scalability of the process.

Analyse Chemischer Reaktionen

Types of Reactions

4-HO-NAPHTHALENE-2-CARBOXYLIC ACID 2((3-HO-NAPHTHALENE-2-CARBONYL)AMINO)ET ESTER undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The aromatic ring allows for electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups onto the aromatic ring.

Wissenschaftliche Forschungsanwendungen

4-HO-NAPHTHALENE-2-CARBOXYLIC ACID 2((3-HO-NAPHTHALENE-2-CARBONYL)AMINO)ET ESTER has several scientific research applications:

Wirkmechanismus

The mechanism of action of 4-HO-NAPHTHALENE-2-CARBOXYLIC ACID 2((3-HO-NAPHTHALENE-2-CARBONYL)AMINO)ET ESTER involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. Detailed studies on its molecular interactions and pathways are essential to understand its full mechanism of action .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

4-HO-NAPHTHALENE-2-CARBOXYLIC ACID 2((3-HO-NAPHTHALENE-2-CARBONYL)AMINO)ET ESTER is unique due to its specific ester linkage and the presence of multiple hydroxyl and carboxyl groups

Eigenschaften

Molekularformel

C24H19NO5

Molekulargewicht

401.4 g/mol

IUPAC-Name

2-[(3-hydroxynaphthalene-2-carbonyl)amino]ethyl 4-hydroxynaphthalene-2-carboxylate

InChI

InChI=1S/C24H19NO5/c26-21-14-18(11-17-7-3-4-8-19(17)21)24(29)30-10-9-25-23(28)20-12-15-5-1-2-6-16(15)13-22(20)27/h1-8,11-14,26-27H,9-10H2,(H,25,28)

InChI-Schlüssel

ATLJKRHQLJXLGO-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C2C=C(C(=CC2=C1)C(=O)NCCOC(=O)C3=CC4=CC=CC=C4C(=C3)O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.